methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propanoate ester group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate typically involves the reaction of 2-chloro-1,3-benzothiazole with methyl acrylate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), DMF, elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2), acetic acid.
Reduction: LiAlH4, ether solvents.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl), water
Major Products Formed
Nucleophilic Substitution: Various substituted benzothiazole derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids
Scientific Research Applications
Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-tubercular and anti-cancer compounds.
Biological Studies: Investigated for its biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Applications: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-benzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Methyl 3-(1,3-benzothiazol-2-yl)propanoate: Similar structure but lacks the chloro substituent.
6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with different functional groups
Uniqueness
Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. The presence of the ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2680528-11-2 |
---|---|
Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.